2-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol

Description

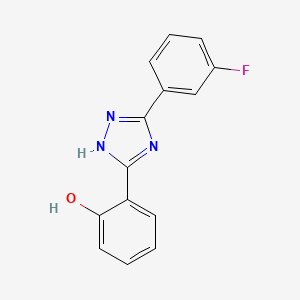

2-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-fluorophenyl group at position 5 and a 2-hydroxyphenyl group at position 2. This compound belongs to a broader class of triazole derivatives known for diverse pharmacological activities, including antioxidant, antimicrobial, and enzyme-modulating properties .

Properties

Molecular Formula |

C14H10FN3O |

|---|---|

Molecular Weight |

255.25 g/mol |

IUPAC Name |

2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]phenol |

InChI |

InChI=1S/C14H10FN3O/c15-10-5-3-4-9(8-10)13-16-14(18-17-13)11-6-1-2-7-12(11)19/h1-8,19H,(H,16,17,18) |

InChI Key |

IUNYVBBOTFXCTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2)C3=CC(=CC=C3)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol typically involves the formation of the triazole ring followed by the introduction of the fluorophenyl and phenol groups. One common method is the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the triazole ring may produce dihydrotriazoles.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit notable anticancer properties. For instance, derivatives of 1,2,4-triazole have been tested against various human tumor cell lines, showing significant cytotoxic effects. Specifically, compounds similar to 2-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Such studies often utilize protocols established by the National Cancer Institute, which assess the growth inhibition rates of cancer cells exposed to these compounds .

Antimicrobial Properties

The triazole ring is known for its antifungal and antibacterial activities. Research indicates that compounds with a triazole structure can inhibit the growth of various pathogens, including fungi and bacteria. This property makes them valuable in developing new antimicrobial agents. Studies have shown that modifications to the triazole ring can enhance its efficacy against resistant strains of bacteria and fungi .

Agricultural Applications

In agriculture, compounds like this compound are being explored as potential fungicides and herbicides. The triazole group is particularly effective against plant pathogens, making these compounds candidates for protecting crops from diseases. Research has focused on their ability to disrupt fungal cell membrane integrity or inhibit specific biosynthetic pathways in pathogens .

Case Studies

Mechanism of Action

The mechanism of action of 2-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the phenol group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Key Structural Features and Substitutions

The compound’s structural analogs differ in substituents on the triazole ring, aromatic rings, or functional groups. Below is a comparative analysis of select analogs (Table 1):

Table 1: Structural and Pharmacological Comparison

Pharmacological and Physicochemical Properties

- Antioxidant Activity : Analogs with hydroxylphenyl groups (e.g., entries in ) show potent induction of antioxidant enzymes (HO-1, NQO1). The target compound’s 2-hydroxyphenyl group likely contributes to similar redox-modulating effects .

- Chelation Potential: Uranyl complexes with triazole-phenol ligands (e.g., H4L1 in ) demonstrate chelation via phenol oxygen and triazole nitrogen.

- Substituent Effects :

- Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity improve metabolic stability compared to chlorine, as seen in ’s chloro-fluoro analog .

- Trifluoromethyl (CF₃) : CF₃ groups enhance lipophilicity and electron-withdrawing effects, but may reduce solubility (e.g., , entry 11) .

- Thiol vs. Hydroxyl : Thiol-containing analogs () exhibit different reactivity profiles, favoring nucleophilic interactions over hydrogen bonding .

Biological Activity

The compound 2-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol is a derivative of the triazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H10FN3O

- Molecular Weight : 243.24 g/mol

- CAS Number : 627544-97-2

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives, including this compound. The compound was evaluated against various fungal strains, demonstrating significant inhibitory effects.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.5 μg/mL | |

| Aspergillus niger | 0.8 μg/mL | |

| Cryptococcus neoformans | 1.0 μg/mL |

The compound's mechanism of action involves the inhibition of ergosterol biosynthesis, which is critical for fungal cell membrane integrity.

Antibacterial Activity

The antibacterial efficacy of this triazole derivative has also been investigated. It exhibited promising results against several Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | |

| Escherichia coli | 0.5 μg/mL | |

| Pseudomonas aeruginosa | 1.0 μg/mL |

The antibacterial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Emerging research indicates that triazole derivatives may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

The mechanism involves the activation of caspases and modulation of signaling pathways related to cell survival.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be significantly influenced by their structural features. Key modifications that enhance activity include:

- Substitution Patterns : The presence of electron-withdrawing groups like fluorine increases potency.

- Ring Structure Modifications : Alterations in the triazole ring can affect binding affinity to biological targets.

These modifications are critical for optimizing the pharmacological profile of the compounds.

Case Studies

In a recent study published in MDPI, researchers synthesized various triazole derivatives and assessed their antifungal activity against resistant strains of Candida species. The study found that structural variations significantly impacted efficacy, with some derivatives outperforming standard treatments like fluconazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.